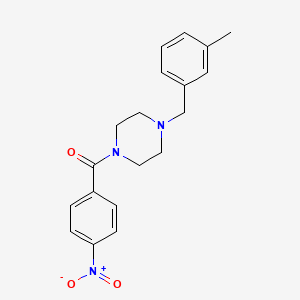
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as MPTTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTTA belongs to the class of triazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit potent anticancer and antimicrobial activity, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, this compound has not been extensively studied in animal models, and its pharmacokinetic properties are not well characterized.
Orientations Futures
There are several future directions for research on 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of this compound-based anticancer therapies. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its toxicity profile. In addition, the molecular targets of this compound in cancer cells need to be identified to better understand its mechanism of action. Another area of interest is the development of this compound-based antimicrobial agents. Further studies are needed to determine the spectrum of activity of this compound against various pathogens, as well as its mechanism of action. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-methylthio-1,2,4-triazole-5-amine in the presence of acetic acid. The resulting product is then treated with phenylhydrazine to obtain this compound. This synthesis method has been reported to yield this compound in good yields and high purity.
Applications De Recherche Scientifique
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antifungal and antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
(E)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-24-15-11-10-14(16(25-2)17(15)26-3)12-20-23-18(21-22-19(23)27-4)13-8-6-5-7-9-13/h5-12H,1-4H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOONTYLVSDHLY-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)



![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)




![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)